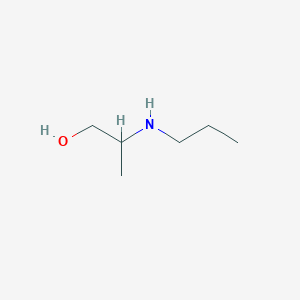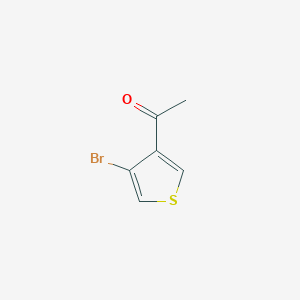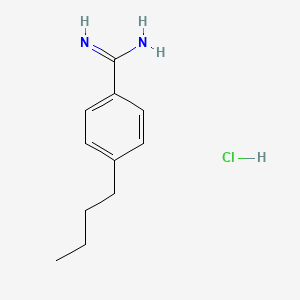
Acide 4-cyano-1H-indole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-1H-indole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a cyano group at the 4-position and a carboxylic acid group at the 3-position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research and industrial applications.
Applications De Recherche Scientifique
4-Cyano-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-cyano-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
4-Cyano-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Cyano-1H-indole-3-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of 4-Cyano-1H-indole-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Furthermore, 4-Cyano-1H-indole-3-carboxylic acid can alter metabolic pathways within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Cyano-1H-indole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling and regulation . Additionally, 4-Cyano-1H-indole-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Cyano-1H-indole-3-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 4-Cyano-1H-indole-3-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Cyano-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Cyano-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, aldehyde oxidases in plants convert indole derivatives into corresponding carboxylic acids, which play a role in pathogen defense . The metabolic flux and levels of metabolites can be influenced by the presence of 4-Cyano-1H-indole-3-carboxylic acid, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Cyano-1H-indole-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that 4-Cyano-1H-indole-3-carboxylic acid reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Cyano-1H-indole-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, affecting cellular energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of substituted o-iodoaniline with dicarbonyl compounds to form the indole core. The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group is often introduced through oxidation reactions.
For example, a typical synthetic route might involve:
Cyclization: Substituted o-iodoaniline reacts with a dicarbonyl compound in the presence of a base and a catalytic amount of copper(I) iodide to form the indole core.
Nucleophilic Substitution: Introduction of the cyano group using a suitable nucleophile.
Oxidation: Conversion of a precursor group to the carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-Cyano-1H-indole-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 4-amino-1H-indole-3-carboxylic acid.
Substitution: Formation of various substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-1H-indole-4-carboxylic acid
- 4-Cyano-1H-indole-2-carboxylic acid
- 3-Cyano-1H-indole-2-carboxylic acid
Uniqueness
4-Cyano-1H-indole-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups, which influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
4-cyano-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-2-1-3-8-9(6)7(5-12-8)10(13)14/h1-3,5,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMVSPJYPSBERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-33-1 |
Source


|
| Record name | 4-cyano-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1283825.png)








![1-butyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)
